molecular formula C18H28N2O6 B12461508 Ethyl 1-{2-[4-(ethoxycarbonyl)piperidyl]-2-oxoacetyl}piperidine-4-carboxylate

Ethyl 1-{2-[4-(ethoxycarbonyl)piperidyl]-2-oxoacetyl}piperidine-4-carboxylate

Cat. No.: B12461508
M. Wt: 368.4 g/mol
InChI Key: ZVTINSWGLLUZPM-UHFFFAOYSA-N
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Description

ETHYL 1-{2-[4-(ETHOXYCARBONYL)PIPERIDIN-1-YL]-2-OXOACETYL}PIPERIDINE-4-CARBOXYLATE is a complex organic compound that features a piperidine ring structure. Piperidine derivatives are widely recognized for their significant role in pharmaceutical chemistry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-{2-[4-(ETHOXYCARBONYL)PIPERIDIN-1-YL]-2-OXOACETYL}PIPERIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the acylation of piperidine derivatives with ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-{2-[4-(ETHOXYCARBONYL)PIPERIDIN-1-YL]-2-OXOACETYL}PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHYL 1-{2-[4-(ETHOXYCARBONYL)PIPERIDIN-1-YL]-2-OXOACETYL}PIPERIDINE-4-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of ETHYL 1-{2-[4-(ETHOXYCARBONYL)PIPERIDIN-1-YL]-2-OXOACETYL}PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 1-{2-[4-(ETHOXYCARBONYL)PIPERIDIN-1-YL]-2-OXOACETYL}PIPERIDINE-4-CARBOXYLATE is unique due to its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H28N2O6

Molecular Weight

368.4 g/mol

IUPAC Name

ethyl 1-[2-(4-ethoxycarbonylpiperidin-1-yl)-2-oxoacetyl]piperidine-4-carboxylate

InChI

InChI=1S/C18H28N2O6/c1-3-25-17(23)13-5-9-19(10-6-13)15(21)16(22)20-11-7-14(8-12-20)18(24)26-4-2/h13-14H,3-12H2,1-2H3

InChI Key

ZVTINSWGLLUZPM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C(=O)N2CCC(CC2)C(=O)OCC

Origin of Product

United States

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